molecular formula C4H2F3IN2 B3015875 4-Iodo-1-(trifluoromethyl)-1H-pyrazole CAS No. 1706433-09-1

4-Iodo-1-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3015875
CAS No.: 1706433-09-1
M. Wt: 261.974
InChI Key: FQPUAMNCEFIKNM-UHFFFAOYSA-N
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Description

“4-Iodo-1-(trifluoromethyl)-1H-pyrazole” is a chemical compound that likely contains an iodine atom and a trifluoromethyl group attached to a pyrazole ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. In general, aryl halides like this compound can undergo various types of reactions, including oxidative addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Aryl halides in general tend to be solid at room temperature and are often soluble in organic solvents .

Scientific Research Applications

Synthesis and Chemical Properties

4-Iodo-1-(trifluoromethyl)-1H-pyrazole is an important chemical building block in various research fields, including CropScience and oncology. Its derivatives, such as 4-iodo-3-trifluoromethylpyrazole, are used as intermediates in the synthesis of new chemical entities. These compounds provide access to new pyrazole derivatives, which are significant in research due to their diverse applications (Guillou et al., 2011).

Tritium Labeling and Probing of GABA Receptors

This compound derivatives have been used in the synthesis of tritium-labeled probes for the GABA receptor. These probes are vital for understanding the biochemical mechanisms of GABA receptors, which are significant in neurological research (Sammelson & Casida, 2003).

NMR Studies and Chemical Characterization

The synthesis of N1-substituted 4-iodopyrazoles has been extensively studied. Detailed NMR spectroscopic studies have been conducted to understand the chemical properties of these compounds, which is crucial for their application in various fields of chemistry (Holzer & Gruber, 1995).

Copper-Mediated Synthesis

Copper-mediated synthesis methods have been developed for 4-(trifluoromethyl)pyrazoles using this compound. These methods are important for the preparation of compounds with potential pharmaceutical applications (Wang et al., 2017).

Agrochemical and Medicinal Applications

Pyrazole derivatives, including those derived from this compound, are explored for their applications in the agrochemical and medicinal chemistry industries. They are studied for their potential as pesticides, anti-inflammatory medications, and antitumor drugs (Lam et al., 2022).

Insecticidal Activities

Novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, synthesized from this compound, have shown promising insecticidal activities against various pests. This research contributes to the development of new insecticides for agricultural use (Wu et al., 2017).

Mechanism of Action

The mechanism of action of “4-Iodo-1-(trifluoromethyl)-1H-pyrazole” would depend on its application. If used as a reagent in chemical reactions, its mechanism of action could involve the transfer of the iodine atom or the trifluoromethyl group to other molecules .

Safety and Hazards

The safety and hazards associated with “4-Iodo-1-(trifluoromethyl)-1H-pyrazole” would depend on its exact properties. In general, handling of aryl halides requires appropriate safety measures due to their potential reactivity and toxicity .

Future Directions

The future directions for research on “4-Iodo-1-(trifluoromethyl)-1H-pyrazole” could involve exploring its potential applications in organic synthesis or studying its properties and reactivity in more detail .

Properties

IUPAC Name

4-iodo-1-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3IN2/c5-4(6,7)10-2-3(8)1-9-10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPUAMNCEFIKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706433-09-1
Record name 4-iodo-1-(trifluoromethyl)-1H-pyrazole
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